molecular formula C11H6F3NO3 B8211803 8-(Trifluoromethoxy)quinoline-5-carboxylic acid

8-(Trifluoromethoxy)quinoline-5-carboxylic acid

Cat. No.: B8211803
M. Wt: 257.16 g/mol
InChI Key: GAVDJVJNNOFXQY-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinoline-5-carboxylic acid is a fluorinated quinoline derivative characterized by a trifluoromethoxy (-OCF₃) group at the 8-position and a carboxylic acid (-COOH) group at the 5-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethoxy group, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name

8-(trifluoromethoxy)quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVDJVJNNOFXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe carboxylic acid group is then introduced through oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethoxy)quinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce various quinoline analogs .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, influencing various biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with trifluoromethoxy, trifluoromethyl, or methoxy substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison based on substituent type, position, and available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Formula Key Properties/Data Source
8-(Trifluoromethoxy)quinoline-5-carboxylic acid -OCF₃ (8), -COOH (5) C₁₁H₆F₃NO₃ Similarity score: 0.85
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid -OCH₃ (8), -CF₃ (2), -COOH (5) C₁₂H₈F₃NO₃ CAS 199872-29-2; Purity: 95+%
3-(Trifluoromethyl)quinoline-5-carboxylic acid -CF₃ (3), -COOH (5) C₁₁H₆F₃NO₂ Similarity score: 0.98
4-(Trifluoromethyl)quinoline-8-carboxylic acid -CF₃ (4), -COOH (8) C₁₁H₆F₃NO₂ Similarity score: 0.95
8-(Trifluoromethyl)quinoline-5-carboxylic acid -CF₃ (8), -COOH (5) C₁₁H₆F₃NO₂ CAS 253787-47-2; Purity: 98%
8-Hydroxyquinoline-5-carboxylic acid -OH (8), -COOH (5) C₁₀H₇NO₃ Intermediate for MOM-protected derivatives

Key Observations:

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Positional Isomerism: Moving the carboxylic acid from position 5 to 8 (e.g., 4-(trifluoromethyl)quinoline-8-carboxylic acid) reduces similarity scores (0.95 vs. 0.98), indicating significant differences in molecular interactions .

Synthetic Relevance: Methoxy (-OCH₃) and hydroxyl (-OH) groups are often used as protective intermediates. For example, 8-hydroxyquinoline-5-carboxylic acid is methoxymethoxy (MOM)-protected to enhance reactivity in coupling reactions .

Physicochemical Data: Melting points for related compounds (e.g., 287–289°C for a quinoline-3-carboxylic acid derivative) suggest high thermal stability, likely due to strong intermolecular hydrogen bonding .

Biological Activity

8-(Trifluoromethoxy)quinoline-5-carboxylic acid is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H6F3NO3C_{10}H_{6}F_{3}NO_{3}. The presence of the trifluoromethoxy group enhances its lipophilicity and bioactivity, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Weight253.15 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents
Log P (octanol/water)High (indicative of lipophilicity)

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1×1061\times 10^{-6} to 1×1051\times 10^{-5} mg/mL .
  • Mechanism of Action : It is believed that the compound disrupts bacterial cell division by targeting cell division proteins such as FtsZ, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis and inhibits proliferation. For instance, it showed a reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Case Study : A study highlighted the effectiveness of this compound in reducing tumor size in xenograft models, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties:

  • Influenza Virus Inhibition : The compound exhibited significant antiviral activity against H5N1 influenza virus with low cytotoxicity .
  • Mechanism : Its antiviral effects are attributed to the inhibition of viral replication processes, although further studies are needed to elucidate the exact mechanisms involved .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityAntiviral Activity
This compoundHighModerateModerate
4-Hydroxy-8-trifluoromethyl-quinolineModerateLowLow
8-HydroxyquinolineLowHighModerate

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